molecular formula C16H12N4O2 B15345762 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine

2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine

Cat. No.: B15345762
M. Wt: 292.29 g/mol
InChI Key: CMHMHIQQUZIFAG-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a heteroaromatic compound featuring a central pyridine ring substituted at positions 2, 4, and 4. Key structural attributes include:

  • Position 2: A 5-methylpyridin-2-yl group, introducing steric bulk and electron-withdrawing effects from the pyridine nitrogen.
  • Position 4: A nitro group (–NO₂), a strong electron-withdrawing substituent that enhances electrophilic character and influences redox properties.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine

InChI

InChI=1S/C16H12N4O2/c1-11-5-6-14(18-10-11)16-9-12(20(21)22)8-15(19-16)13-4-2-3-7-17-13/h2-10H,1H3

InChI Key

CMHMHIQQUZIFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine derivatives from the evidence, focusing on substituent effects, synthetic strategies, and inferred properties.

Structural and Functional Group Comparisons

Table 1: Substituent and Functional Group Analysis
Compound Name (Reference) Substituents (Positions) Key Functional Groups Notable Properties
Target Compound 5-methylpyridin-2-yl (2), –NO₂ (4), pyridin-2-yl (6) Nitro, pyridyl High electron deficiency
2-(5-Methyl-2-furyl)-4-(3-nitrophenyl)-6-phenylpyridine 5-methylfuryl (2), 3-nitrophenyl (4), phenyl (6) Nitro, furyl, phenyl Enhanced π-conjugation, lower basicity
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) –NH₂ (2), methyl (4), methylthio-butyl (6) Amino, methylthio Electron-rich core, polarizable

Key Observations :

Electron-Deficient vs. Electron-Rich Cores: The target compound’s nitro group (–NO₂) creates a highly electron-deficient aromatic system, contrasting with the electron-donating amino (–NH₂) group in Compound 33 . This difference would influence reactivity in electrophilic substitution or coordination chemistry. The furyl group in the analog from introduces heteroatom diversity but reduces basicity compared to pyridyl substituents .

The methylthio-butyl chain in Compound 33 enhances lipophilicity, whereas the target compound’s pyridyl groups may improve aqueous solubility relative to purely phenyl-substituted analogs .

Key Observations :

  • Nitro Group Introduction: The target compound’s nitro group likely requires regioselective nitration, a process sensitive to directing effects. In contrast, amino groups (e.g., Compound 33) are introduced via deprotection of intermediates like pyrrole-protected precursors .
  • Heterocycle Coupling : The furyl and pyridyl groups in analogs from suggest Suzuki-Miyaura or Ullmann coupling strategies, which may also apply to the target compound’s synthesis .
Table 3: Property Comparison Based on Substituents
Property Target Compound Compound 33 2-(5-Methyl-2-furyl)-4-(3-nitrophenyl)-6-phenylpyridine
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~3.0 (balanced by furyl/phenyl)
Aqueous Solubility Low (nitro group dominance) Moderate (amino group) Very low (nonpolar substituents)
Thermal Stability High (rigid pyridyl framework) Moderate (flexible side chain) Moderate (furyl thermal sensitivity)

Key Observations :

  • The nitro group in the target compound reduces aqueous solubility compared to amino-substituted analogs but enhances thermal stability due to resonance stabilization.

Biological Activity

The compound 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a member of the pyridine family, which has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

The molecular formula of this compound is C13H10N4O2C_{13}H_{10}N_4O_2, with a molecular weight of approximately 258.25 g/mol. Its structure features multiple nitrogen atoms within the pyridine rings, contributing to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.

1. Antimicrobial Activity

Studies have demonstrated that pyridine derivatives can possess antimicrobial properties. For instance, a study highlighted the efficacy of related compounds in inhibiting bacterial growth and demonstrated their potential as antimicrobial agents . The presence of nitro and pyridine groups is often linked to increased activity against various pathogens.

2. Antioxidant Activity

The antioxidant capacity of pyridine-based compounds has been explored in several studies. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress . The mechanism typically involves the donation of electrons from the aromatic systems present in the structure.

3. Anticancer Activity

The anticancer potential of this compound has been a subject of investigation. Research on related compounds indicates that they can induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

StudyCompoundCell LineIC50 (µM)Activity
Pyridine derivative APC3 (prostate cancer)1.4Cytotoxic
Pyridine derivative BMCF7 (breast cancer)1.6Cytotoxic
Pyridine derivative CHeLa (cervical cancer)2.0Antimicrobial

These studies collectively suggest that modifications to the pyridine structure can significantly impact biological activity.

Mechanistic Insights

The biological mechanisms underlying the activities of pyridine derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many pyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Some compounds intercalate DNA or bind to DNA repair proteins, disrupting cellular functions.
  • Oxidative Stress Modulation : By acting as antioxidants, these compounds can modulate pathways related to oxidative stress, enhancing their therapeutic potential.

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